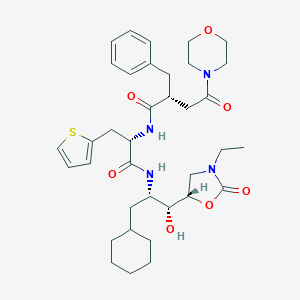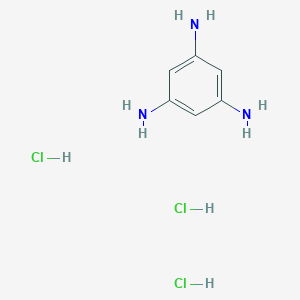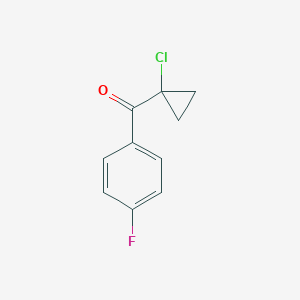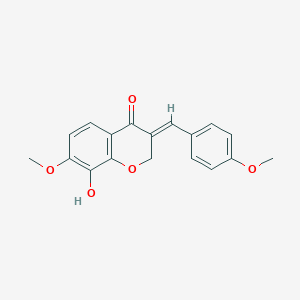
Intricatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Intricatin is a naturally occurring compound found in various plants, including the Indian medicinal plant Cissus quadrangularis. It has been shown to possess several potential therapeutic benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been the subject of extensive scientific research, and
Scientific Research Applications
Antimutagenic Properties : Intricatin and intricatinol, isolated from Hoffmanosseggia intricata, have been identified as homoisoflavonoids with notable antimutagenic properties. These compounds showed significant activity in inhibiting the mutagenicity of various substances towards Salmonella typhimurium, indicating their potential in cancer prevention and as a genetic safeguard (Wall et al., 1989).
Synthesis and Antioxidant Activity : A study focused on the synthesis of intricatinol and this compound along with their structural analysis. The antioxidant activities of these synthesized compounds were evaluated, demonstrating their efficacy in scavenging free radicals, which is significant in preventing oxidative stress-related diseases (Siddaiah et al., 2007).
properties
CAS RN |
124166-25-2 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(3E)-8-hydroxy-7-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-18-14(16(12)19)7-8-15(22-2)17(18)20/h3-9,20H,10H2,1-2H3/b12-9+ |
InChI Key |
LUVBNINCYAAMEQ-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3O)OC |
SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3O)OC |
synonyms |
7,4'-dimethoxy-8-hydroxy-homoisoflavone 7,4'-dimethoxy-8-hydroxyhomoisoflavone intricatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



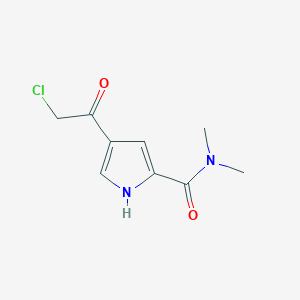

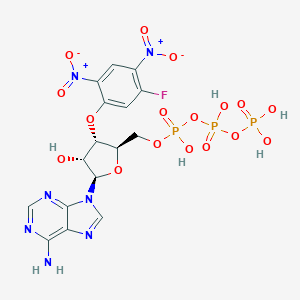

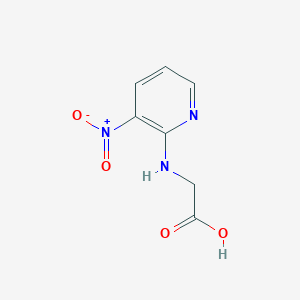


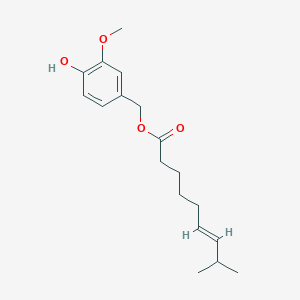
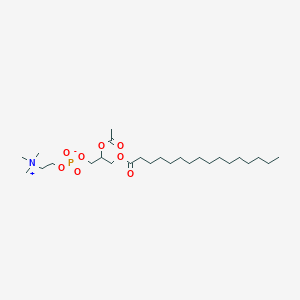
![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)

